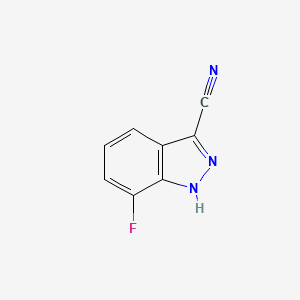
7-Fluoro-1H-indazole-3-carbonitrile
Übersicht
Beschreibung
7-Fluoro-1H-indazole-3-carbonitrile is a useful research compound. Its molecular formula is C8H4FN3 and its molecular weight is 161.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-Fluoro-1H-indazole-3-carbonitrile is a notable compound in the realm of medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, biochemical properties, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by a fluorine atom at the 7-position and a carbonitrile group at the 3-position of the indazole ring. Its molecular formula is with a molecular weight of approximately 165.13 g/mol. The presence of the fluorine atom enhances its lipophilicity and binding affinity to biological targets, which is crucial for its therapeutic potential.
This compound exhibits a broad spectrum of biological activities, primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The mechanisms include:
- Anticancer Activity : This compound has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways that regulate apoptosis and inflammation .
- Antimicrobial Effects : It has demonstrated activity against various microbial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Properties : The compound modulates pro-inflammatory cytokines, indicating its utility in treating inflammatory diseases.
This compound interacts with several enzymes and proteins, influencing their activity. Notable biochemical properties include:
- Enzyme Inhibition : The compound has been reported to inhibit protein kinases, which play a pivotal role in cell signaling and regulation.
- Cellular Metabolism Modulation : It affects cellular metabolism by altering gene expression patterns related to inflammation and cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Table 1: Summary of Biological Activities
Notable Research
A study by Wang et al. synthesized various indazole derivatives and evaluated their activity against multiple cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant inhibitory effects on tumor growth, highlighting the importance of structural modifications in enhancing biological activity .
Another investigation focused on the compound's interaction with specific receptors involved in inflammation pathways. Docking studies suggested favorable binding affinities, reinforcing its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
7-fluoro-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZPHJQZVGTIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















